
Sodium 2-bromo-4-methylbenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-bromo-4-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆BrNaO₂S and a molecular weight of 257.08 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-bromo-4-methylbenzene-1-sulfinate typically involves the sulfonation of 2-bromo-4-methylbenzene. The process begins with the bromination of toluene to produce 2-bromo-4-methylbenzene, which is then treated with sulfur dioxide and sodium hydroxide to yield the desired sulfinate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-bromo-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfinate group can be oxidized to form sulfonates.
Reduction Reactions: The compound can be reduced to form sulfides.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include sulfonates.
Reduction: Products include sulfides.
Applications De Recherche Scientifique
Sodium 2-bromo-4-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of sodium 2-bromo-4-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, while the bromine atom can be involved in electrophilic aromatic substitution reactions. These properties make it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Sodium 4-methylbenzenesulfinate: Similar in structure but lacks the bromine atom.
Sodium benzenesulfinate: Similar sulfinate group but without the methyl and bromine substituents.
Sodium 2-bromobenzenesulfinate: Similar bromine and sulfinate groups but lacks the methyl group.
Uniqueness: Sodium 2-bromo-4-methylbenzene-1-sulfinate is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H6BrNaO2S |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
sodium;2-bromo-4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c1-5-2-3-7(11(9)10)6(8)4-5;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
QLWDVOJYSAUCEX-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)[O-])Br.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


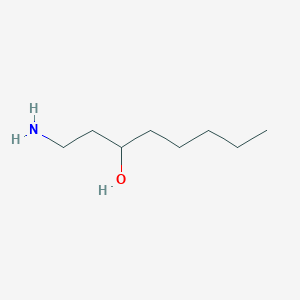
![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
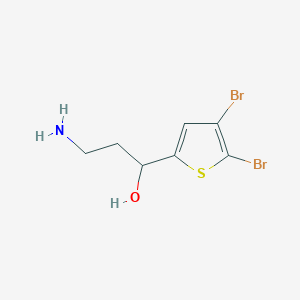
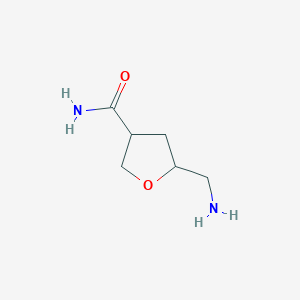
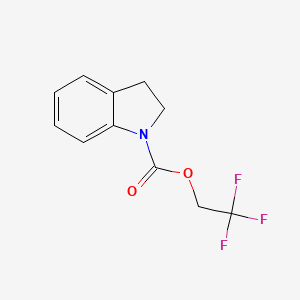
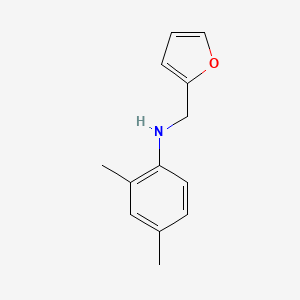
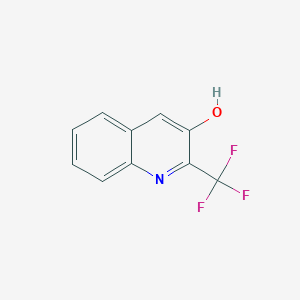
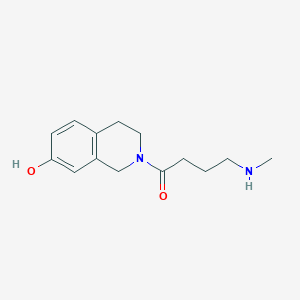
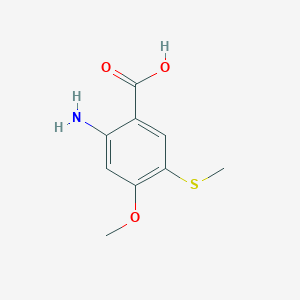

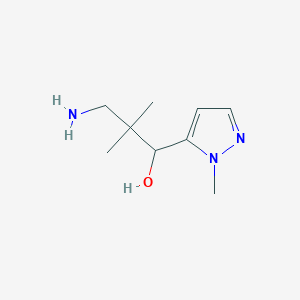
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)

![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
